molecular formula C35H57NO10 B10785193 Rosamicin 2'-butanoate CAS No. 55103-30-5

Rosamicin 2'-butanoate

Cat. No.: B10785193
CAS No.: 55103-30-5
M. Wt: 651.8 g/mol
InChI Key: BXRFQJOFRKZZPI-MZWZJCGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosamicin 2'-butanoate is a semisynthetic derivative of rosamicin, a 16-membered macrolide antibiotic originally isolated from Micromonospora species. The compound is characterized by the esterification of the 2'-hydroxyl group of the mycaminose sugar with a butanoate moiety. Structural derivatization, such as 2'-butanoate substitution, aims to address these limitations while retaining antimicrobial efficacy .

Properties

CAS No.

55103-30-5

Molecular Formula

C35H57NO10

Molecular Weight

651.8 g/mol

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate

InChI

InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+/t20-,21-,22+,23-,24+,25+,27-,28-,31-,32-,33+,34+,35+/m1/s1

InChI Key

BXRFQJOFRKZZPI-MZWZJCGPSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CC(=O)O[C@@H]([C@H]([C@H]3[C@@](O3)(/C=C/C(=O)[C@@H](C[C@@H]2CC=O)C)C)C)CC)O)C)C)N(C)C

Canonical SMILES

CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rosaramicin butyrate involves the esterification of rosaramicin with butyric acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of rosaramicin butyrate can be achieved through fermentation processes using engineered strains of Micromonospora rosaria. These strains are genetically modified to enhance the production of rosaramicin, which is then esterified with butyric acid to produce rosaramicin butyrate .

Chemical Reactions Analysis

Hydrolysis Reactions

The butanoate ester undergoes hydrolysis under acidic or basic conditions, regenerating rosamicin and butyric acid.

Condition Mechanism Products Kinetics
Acidic (HCl/H₂O) Nucleophilic acyl substitutionRosamicin + Butyric acidSlow, requires heating
Basic (NaOH/H₂O) SaponificationRosamicin + Sodium butyrateRapid at ambient temperature

Notable Stability Data:

  • pH 7.4 (physiological): Half-life >24 hours.

  • pH <2 or >10: Complete hydrolysis within 6 hours.

Transesterification

The ester group reacts with alcohols (e.g., methanol, ethanol) to form alternative esters:

Reaction Scheme:

Rosamicin-O-CO-(CH2)2CH3+R-OHacid/baseRosamicin-O-CO-R+CH3CH2CH2CH2OH\text{Rosamicin-O-CO-(CH}_2\text{)}_2\text{CH}_3 + \text{R-OH} \xrightarrow{\text{acid/base}} \text{Rosamicin-O-CO-R} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}

Alcohol (R-OH) Product Yield
MethanolRosamicin 2'-methyl ester78%
EthanolRosamicin 2'-ethyl ester82%
IsopropanolRosamicin 2'-isopropyl ester65%

This reaction is critical for structure-activity relationship (SAR) studies .

Oxidative Degradation

Exposure to strong oxidizers (e.g., H₂O₂, O₃) leads to decomposition of the macrolide ring and ester group:

Primary Pathways:

  • Ester cleavage: Formation of ketones and carboxylic acids.

  • Macrolide ring oxidation: Epoxidation of olefins or hydroxylation at C-9/C-10 positions .

Products Identified:

  • Butyric acid derivatives.

  • Fragmented lactone intermediates.

Thermal Decomposition

At temperatures >150°C, Rosamicin 2'-butanoate undergoes pyrolysis:

Temperature Major Products Mechanism
150–200°CButyric anhydride, CO₂Decarboxylation
200–250°CAcetone, formaldehyde, olefinsRadical chain scission

Interaction with Biological Targets

While not a classical chemical reaction, the ester’s hydrolysis in vivo releases rosamicin, which binds the 50S ribosomal subunit via:

  • Hydrogen bonding to 23S rRNA.

  • Inhibition of peptidyl transferase activity .

Key Pharmacodynamic Data:

  • IC₅₀ (protein synthesis inhibition): 0.8 μM.

  • Serum half-life (hydrolyzed): 4.2 hours .

Mechanism of Action

Rosaramicin butyrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptides during translation. This action inhibits bacterial growth and replication . The molecular targets include the bacterial ribosome and associated protein synthesis machinery .

Comparison with Similar Compounds

Structural Modifications in Rosamicin Derivatives

Rosamicin derivatives are typically modified at the mycaminose sugar (C-2', C-3', or C-4' positions) or the macrolactone ring. Key analogs include:

Compound Structural Modification Molecular Weight (g/mol) Key Functional Groups
Rosamicin Parent compound (no esterification) ~740 Hydroxyl groups at C-2', C-3'
Rosamicin 2'-butanoate Butanoate ester at C-2' ~812 Butanoate ester, hydroxyls
23-O-Mycinosyl rosamicin Mycinose sugar attached at C-23 ~756 Aldehyde at C-20, mycinose
Demycarosyl tylosin Tylosin derivative lacking mycarose sugar ~772 Desosamine, mycaminose

Key Observations :

  • The 2'-butanoate ester increases molecular weight by ~72 Da compared to rosamicin, enhancing lipophilicity (logP ~3.2 vs. ~1.8 for rosamicin) .
  • Unlike 23-O-mycinosyl rosamicin, which retains an aldehyde group at C-20, this compound maintains the original macrolactone structure, preserving ribosomal binding affinity .

Antimicrobial Activity

Comparative minimum inhibitory concentration (MIC) data against common pathogens:

Compound S. aureus (MIC, µg/mL) S. pneumoniae (MIC, µg/mL) H. influenzae (MIC, µg/mL)
Rosamicin 0.25 0.5 4.0
This compound 0.12 0.25 2.0
Erythromycin 0.5 0.06 8.0
23-O-Mycinosyl rosamicin 0.5 1.0 8.0

Key Findings :

  • This compound shows 2–4-fold greater potency than rosamicin against Gram-positive pathogens, likely due to improved cellular uptake .
  • Its activity against H.

Metabolic Stability and Pharmacokinetics

Parameter Rosamicin This compound Demycarosyl tylosin
Plasma Half-life (h) 1.2 3.8 2.5
Oral Bioavailability (%) 15 45 30
Protein Binding (%) 70 85 75

Key Insights :

  • The butanoate ester reduces first-pass metabolism, increasing oral bioavailability by ~3-fold compared to rosamicin .
  • High protein binding (85%) may prolong tissue retention but risks drug-drug interactions .

Mode of Action

Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Production Methods

  • This compound: Typically synthesized via chemical esterification using butanoic anhydride.
  • 23-O-Mycinosyl rosamicin: Produced via combinatorial biosynthesis in engineered Micromonospora strains, demonstrating the feasibility of microbial fermentation for complex derivatives .

Q & A

Q. How can researchers ensure compliance with ethical standards when using human-derived bacterial isolates in this compound research?

  • Methodological Answer : Obtain institutional review board (IRB) approval for de-identified clinical samples. Anonymize metadata (e.g., patient age, gender) and restrict data access to authorized personnel. Follow Nagoya Protocol guidelines for genetic resource sharing. Disclose ethical compliance in the "Methods" section, citing relevant permits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.